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Compound of Interest

Compound Name: P 22077

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of two widely
studied small molecule inhibitors of Ubiquitin-Specific Protease 7 (USP7), P22077 and P5091.
Both compounds have emerged as valuable tools for investigating the therapeutic potential of
USP7 inhibition in various cancers. This document summarizes their performance based on
available experimental data, details common experimental methodologies, and visualizes their
mechanism of action.

Introduction to P22077 and P5091

P5091 is a potent, selective, and cell-permeable inhibitor of USP7.[1][2] P22077 is an analog of
P5091 and also functions as an inhibitor of USP7.[3] Both compounds have been shown to
inhibit the deubiquitinating activity of USP7 and its close homolog, USP47.[3][4][5] By inhibiting
USP7, these molecules disrupt the degradation of several key proteins involved in
tumorigenesis, most notably leading to the stabilization and activation of the p53 tumor
suppressor protein through the destabilization of its negative regulator, MDM2.[1][6][7]

Quantitative Efficacy Data

The following table summarizes the reported in vitro and in vivo efficacy of P22077 and P5091
across various cancer models.
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Parameter

P22077

P5091

Reference(s)

Target(s)

USP7, USP47

USP7, USP47

(2318l

IC50/EC50 (USP7)

8 UM (IC50), 8.6 M
(EC50)

4.2 uM (EC50)

[2](3]

Cellular Potency
(EC50)

Low micromolar range

6-14 uM (in various
MM cell lines)

[3]19]

In Vivo Models

Neuroblastoma
xenografts, Melanoma

xenografts

Multiple myeloma
xenografts, Colorectal
cancer xenografts,
Glioblastoma
xenografts, Leukemic
lymphoblast

xenografts

[LIE3]r416]8] 101 1]

In Vivo Dosing

10-20 mg/kg (i.p.)

10 mg/kg (i.v.)

[1](8]

Reported In Vivo
Effects

Inhibition of tumor
growth

Inhibition of tumor
growth, prolonged
survival, anti-

angiogenic activity

(113618l

Synergistic
Combinations

Doxorubicin,
Etoposide (VP-16)

Lenalidomide, HDAC
inhibitors (SAHA),
Dexamethasone,

Bortezomib

[1]14](6]

Mechanism of Action and Signaling Pathways

Both P22077 and P5091 exert their primary anti-tumor effects by inhibiting the deubiquitinase

activity of USP7. This leads to the accumulation of ubiquitinated substrates that are normally

stabilized by USP7, targeting them for proteasomal degradation. A key downstream

consequence is the degradation of MDM2, an E3 ubiquitin ligase that targets the tumor

suppressor p53 for degradation. The resulting stabilization and activation of p53 can lead to cell

cycle arrest and apoptosis in cancer cells with wild-type p53.[1][6] P5091 has also been shown

to inhibit the Wnt signaling pathway by promoting the degradation of 3-catenin.[10][12]
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Experimental Workflow for Efficacy Comparison

In Vitro Studigs

Target Inhibition Assay
(e.g., USP7 activity)

!

Cell Viability Assay
(e.g., MTT, CellTiter-Glo)

!

Apoptosis Assay
(e.g., Annexin V staining)

!

Western Blot
(for pathway analysis)

In Vivo Studies

Tumor Xenograft Model
(e.g., mouse)

!

Monitor Tumor Growth
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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